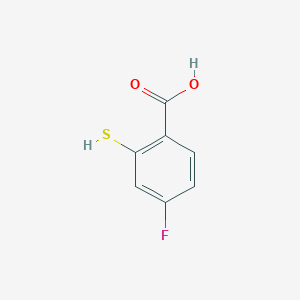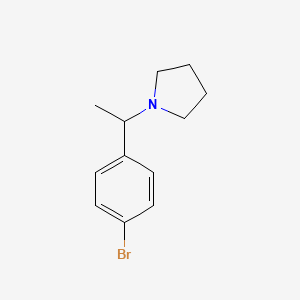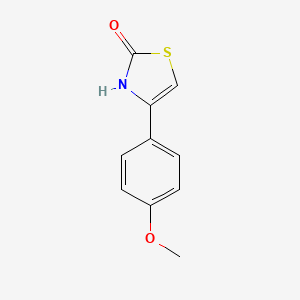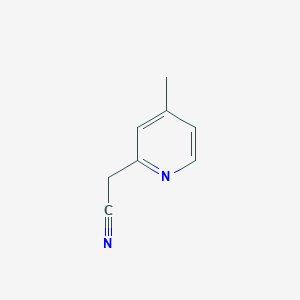
2-(4-Methylpyridin-2-yl)acetonitrile
描述
2-(4-Methylpyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol. This compound is used in various scientific experiments due to its unique physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile typically involves the α-methylation of substituted pyridines. One method involves the use of a continuous flow system where starting materials are progressed through a column packed with Raney® nickel using a low boiling point alcohol like 1-propanol at high temperature . This method is advantageous due to its high degree of selectivity, shorter reaction times, increased safety, and reduced waste .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale continuous flow synthesis, which allows for the efficient and scalable production of the compound. The use of catalysts such as Cu(OAc)2 and electrochemical conversions involving acetonitrile are also common in industrial settings .
化学反应分析
Types of Reactions
2-(4-Methylpyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various pyridine derivatives, amines, and substituted nitriles .
科学研究应用
2-(4-Methylpyridin-2-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.
作用机制
The mechanism of action of 2-(4-Methylpyridin-2-yl)acetonitrile involves its interaction with various molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or interact with cellular receptors to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(4-Methylpyridin-2-yl)acetonitrile include other pyridine derivatives such as:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of physical and chemical properties, which make it particularly useful in a variety of scientific and industrial applications.
属性
IUPAC Name |
2-(4-methylpyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGDUGKVESUBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510487 | |
| Record name | (4-Methylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38746-50-8 | |
| Record name | (4-Methylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

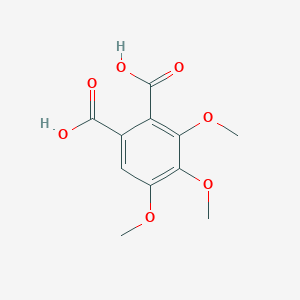
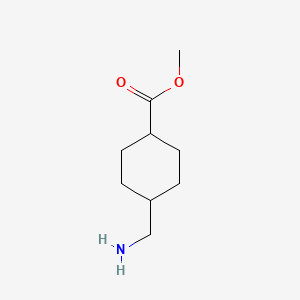
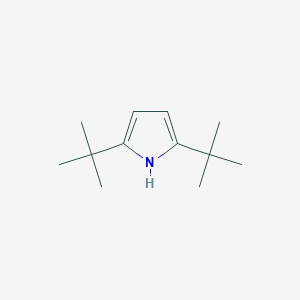
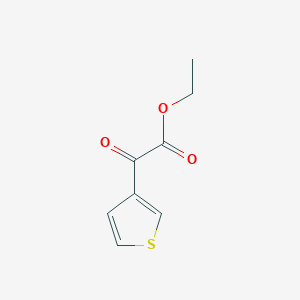
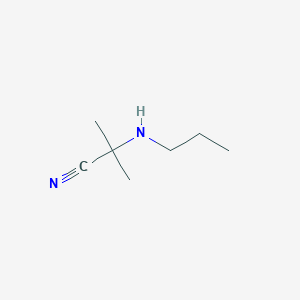

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)

